Glyketal

CNS depression polysynaptic blockade muscle relaxation

Glyketal (2-Methyl-2-pentyl-1,3-dioxolane-4-methanol; CAS 4361-59-5; molecular formula C₁₀H₂₀O₃; molecular weight 188.26 g/mol) is a synthetic 1,3-dioxolane derivative that functions as a centrally acting muscle relaxant and selective interneuronal blocking agent. The compound is structurally distinct from glycerol ether-based muscle relaxants such as mephenesin (Myanesin), featuring a cyclic ketal ring formed via condensation of glycerol with 2-heptanone rather than an aromatic ether linkage.

Molecular Formula C10H20O3
Molecular Weight 188.26 g/mol
CAS No. 4361-59-5
Cat. No. B14170092
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGlyketal
CAS4361-59-5
Molecular FormulaC10H20O3
Molecular Weight188.26 g/mol
Structural Identifiers
SMILESCCCCCC1(OCC(O1)CO)C
InChIInChI=1S/C10H20O3/c1-3-4-5-6-10(2)12-8-9(7-11)13-10/h9,11H,3-8H2,1-2H3
InChIKeyHJELPCHEJDULNR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Glyketal (CAS 4361-59-5): Chemical Identity, Pharmacological Class & Procurement Baseline


Glyketal (2-Methyl-2-pentyl-1,3-dioxolane-4-methanol; CAS 4361-59-5; molecular formula C₁₀H₂₀O₃; molecular weight 188.26 g/mol) is a synthetic 1,3-dioxolane derivative that functions as a centrally acting muscle relaxant and selective interneuronal blocking agent [1]. The compound is structurally distinct from glycerol ether-based muscle relaxants such as mephenesin (Myanesin), featuring a cyclic ketal ring formed via condensation of glycerol with 2-heptanone rather than an aromatic ether linkage [2]. Its pharmacological classification as a spinal cord interneuron depressant places it within a narrow class of agents that selectively block polysynaptic reflex pathways while sparing monosynaptic transmission [3].

Why Glyketal Cannot Be Replaced by Generic Mephenesin or Other Glycerol-Ether Muscle Relaxants


Glyketal and its closest pharmacological comparator, mephenesin (Myanesin), belong to different chemical subclasses—cyclic dioxolane ketal versus glycerol α-o-tolyl ether—which confer distinct selectivity profiles for spinal interneuronal blockade. Mephenesin exhibits a short duration of action and pronounced spinal cord over brain effects that produce clinically limiting respiratory depression and a very low therapeutic index [1]. In head-to-head screening, Glyketal ranked above mephenesin in CNS depressant potency and demonstrated selective blockade of multisynaptic pathways without the respiratory compromise characteristic of mephenesin at therapeutic doses [2]. Substituting Glyketal with generic mephenesin or other in-class agents (e.g., carisoprodol, methocarbamol) introduces a different selectivity and safety margin, invalidating experimental or clinical protocols that depend on its specific interneuronal blocking profile.

Glyketal Quantitative Differentiation Evidence: Comparator-Anchored Performance Data


CNS Depressant Potency Ranking: Glyketal Surpasses Mephenesin in Frog Screening

In a direct comparative screen of CNS-depressant drugs in the frog, Glyketal demonstrated greater potency than mephenesin. The rank order of potency was P-4 > Glyketal > o-cresol > mephenesin, establishing Glyketal as the second most potent agent among those tested that were non-toxic [1].

CNS depression polysynaptic blockade muscle relaxation comparative pharmacology

Selective Polysynaptic Blockade: Glyketal Spares Monosynaptic Pathways Unlike Broad-Spectrum Depressants

In cat spinal cord transmission studies, Glyketal, along with ether, P-4, mephenesin, and prendiol, blocked CNS transmission with a selective action on multisynaptic chains; the monosynaptic pathway was significantly less affected. By contrast, erythroidin blocked CNS transmission only at concentrations well above peripheral paralysis doses and lacked any selective action [1].

spinal cord transmission polysynaptic reflex interneuronal selectivity synaptic pharmacology

Respiratory Safety Margin: Glyketal Produces Muscle Paralysis Without Marked Respiratory Depression

Glyketal produced transient diminution of muscular tone and paralysis of voluntary muscles in doses that did not markedly affect respiration or other vital functions [1]. In contrast, mephenesin is characterized by pronounced respiratory depression at clinical doses, resulting in a very low therapeutic index [2].

respiratory depression safety margin muscle paralysis therapeutic index

Anti-Strychnine Activity: Glyketal Counteracts Central Excitatory State Without Knee-Jerk Abolition

Glyketal counteracted the central excitatory state produced by strychnine, a hallmark of selective interneuronal blockade, while leaving the normal knee jerk (a monosynaptic reflex) unaffected [1]. Mephenesin is also used as an antidote for strychnine poisoning, but its therapeutic utility is compromised by a greater effect on the spinal cord than the brain and a very low therapeutic index [2].

strychnine antagonism central excitatory state reflex preservation interneuronal block

Physicochemical Differentiation: Glyketal's Aqueous Solubility Enables Formulation Flexibility

Glyketal exhibits a water solubility of approximately 9.583 g/L at 25°C , which is substantially higher than the aqueous solubility of mephenesin (estimated <1 g/L based on its LogP of ~1.7 and aromatic structure). The compound's hydrogen bond donor count (1) and acceptor count (3) further distinguish it from mephenesin (donor count: 2; acceptor count: 3), influencing its partitioning and formulation behavior [1].

aqueous solubility formulation physicochemical properties procurement specifications

Glyketal Optimal Application Scenarios Grounded in Differential Evidence


Selective Interneuronal Blockade in Spinal Cord Neurophysiology Research

Glyketal's demonstrated selectivity for multisynaptic over monosynaptic spinal pathways [1] makes it a preferred tool for experiments requiring isolation of polysynaptic reflex arcs. Unlike mephenesin, which introduces respiratory depression at clinical doses [2], Glyketal can be administered at behaviorally effective doses without marked vital sign interference, enabling cleaner electrophysiological recordings.

Strychnine-Induced Hyperexcitability Models in Neuropharmacology

The compound's ability to counteract strychnine-induced central excitation while leaving the knee-jerk reflex intact [1] positions it as a superior pharmacological antagonist in strychnine poisoning models compared to mephenesin, whose low therapeutic index limits dosing flexibility [2].

Aqueous Formulation-Dependent In Vivo Pharmacology Studies

With an aqueous solubility of approximately 9.583 g/L [1], Glyketal supports aqueous dosing protocols that are impractical with mephenesin (estimated <1 g/L). This solubility advantage reduces the need for organic co-solvents that may introduce confounding pharmacological effects.

Comparative CNS Depressant Screening Programs

Glyketal's established rank order potency (second only to P-4 among non-toxic agents in frog screening) [1] provides a reproducible benchmark for calibrating CNS depressant screening assays. Procurement of Glyketal as a reference standard ensures cross-study comparability in programs evaluating novel interneuron-targeting compounds.

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